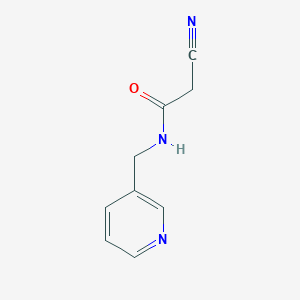

2-cyano-N-(pyridin-3-ylmethyl)acetamide

Overview

Description

The compound 2-cyano-N-(pyridin-3-ylmethyl)acetamide is a multifunctional molecule that serves as a key precursor for the synthesis of various heterocyclic derivatives. These derivatives include structures with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, which are of significant interest due to their potential biological activities, particularly as antitumor agents .

Synthesis Analysis

The synthesis of heterocyclic compounds derived from this compound involves the reaction of amino-thiophene derivatives with ethyl cyanoacetate to form the cyanoacetamido moiety, which then undergoes various cyclization and reaction pathways. These pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diverse array of products. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for further chemical transformations and biological testing .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including those derived from this compound, can be complex, with the potential for tautomeric equilibria as observed in the study of 2,4-dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b']dipyridine-3-carbonitrile. Such equilibria and the overall molecular structure are often studied using density functional theory (DFT) quantum chemical calculations to understand the electronic and spatial configuration of the molecules, which is crucial for predicting their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives is highlighted by their ability to form various heterocyclic compounds. For instance, ylidene derivatives of cyanothioacetamide reacted with ethyl acetoacetate to yield pyridinethiol derivatives, which were further transformed into pyridine and annelated pyridine derivatives through reactions with hydrazine hydrate, ethyl iodide, methyl chloroacetate, and α-chloro ethyl acetoacetate. These reactions showcase the versatility of cyanoacetamide derivatives in synthesizing a wide range of heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from this compound are influenced by their heterocyclic nature and the presence of various functional groups. These properties are essential for understanding the solubility, stability, and overall behavior of the compounds under different conditions. While the provided papers do not detail specific physical and chemical properties, such information would typically be determined through experimental methods such as melting point analysis, solubility testing, and spectroscopic techniques like NMR and IR spectroscopy .

Relevant Case Studies

The antitumor activities of the synthesized heterocyclic compounds were evaluated in vitro using three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Many of the compounds exhibited high inhibitory effects, demonstrating their potential as antitumor agents. These findings underscore the importance of the structural diversity and reactivity of cyanoacetamide derivatives in medicinal chemistry and drug discovery .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Cyano-N-(pyridin-4-yl)acetamide is utilized in synthesizing a variety of chemical compounds. For example, it is used to prepare aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles through reactions with different chemicals like hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate (Dawood, Alsenoussi, & Ibrahim, 2011). Similarly, this compound is integral in the synthesis of various heterocycles like pyrroles, pyridines, coumarins, thiazoles, and other derivatives (Fadda et al., 2017).

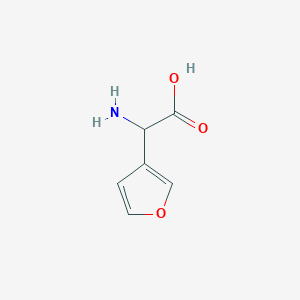

Anticancer Applications

The derivative 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide and its related compounds have been tested for anticancer activity. Studies show a potent and selective cytotoxic effect against specific leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Metal Complex Formation

2-Cyano-N-(pyridin-3-ylmethyl)acetamide derivatives are used in the synthesis of metal complexes. These complexes, featuring different geometries and bonding modes, have potential applications in various fields like catalysis and materials science (Al-jeboori, Al-Tawel, & Ahmad, 2010).

Antimicrobial Properties

Some derivatives synthesized using this compound exhibit antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of microbial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Safety and Hazards

properties

IUPAC Name |

2-cyano-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFMQBDZEJECPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405126 | |

| Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283153-85-5 | |

| Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

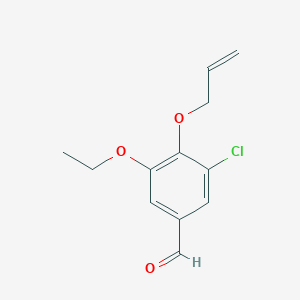

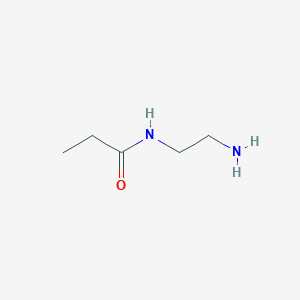

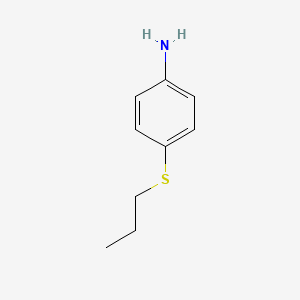

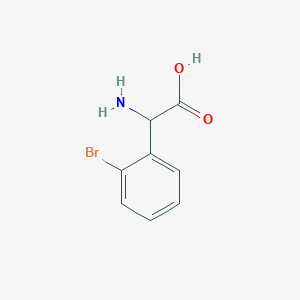

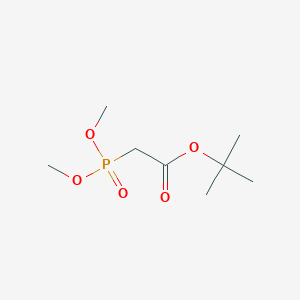

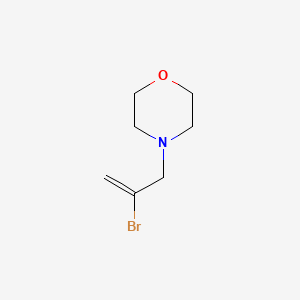

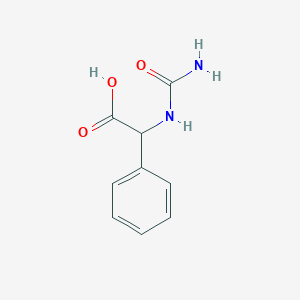

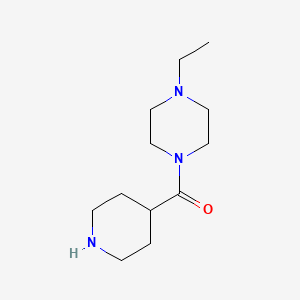

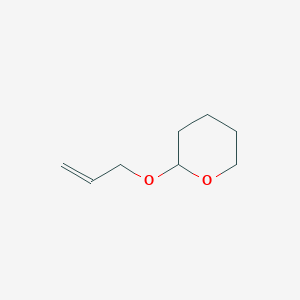

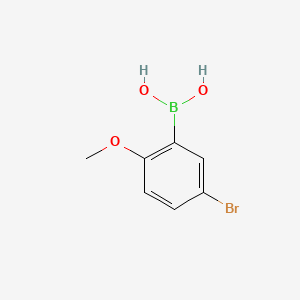

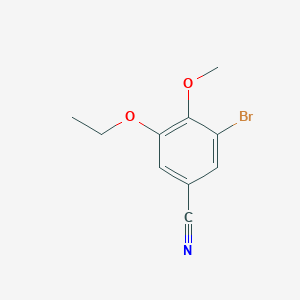

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)